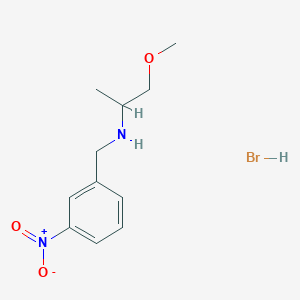

(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide

Description

(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide is a hydrobromide salt characterized by a methoxy-substituted ethylamine backbone and a 3-nitrobenzyl aromatic group. Its molecular formula is C₁₂H₁₇BrN₂O₃, with a molecular weight of 329.18 g/mol (estimated from analogous structures in ). The compound features a nitro group (-NO₂) at the meta position of the benzyl ring and a methoxy group (-OCH₃) on the ethylamine moiety. These functional groups influence its physicochemical properties, such as solubility, LogP, and reactivity.

Properties

IUPAC Name |

1-methoxy-N-[(3-nitrophenyl)methyl]propan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.BrH/c1-9(8-16-2)12-7-10-4-3-5-11(6-10)13(14)15;/h3-6,9,12H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOYDJBUDNQXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC=C1)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609399-88-3 | |

| Record name | Benzenemethanamine, N-(2-methoxy-1-methylethyl)-3-nitro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide typically involves the reaction of 3-nitrobenzylamine with 2-methoxy-1-methylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Reduction: (2-Methoxy-1-methylethyl)(3-aminobenzyl)amine hydrobromide.

Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving the modification of biological molecules.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The methoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties and interactions .

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Groups

a. (4-Methoxybenzyl)(3-nitrobenzyl)amine Hydrobromide

- Molecular Formula : C₁₅H₁₇BrN₂O₃

- Molecular Weight : 353.22 g/mol

- Key Features: Replaces the methoxy-ethylamine group with a 4-methoxybenzyl substituent.

- Applications: Not explicitly stated, but the nitro group may favor electron-deficient reaction environments .

b. (2-Methoxy-1-methylethyl)(3,4,5-Trimethoxybenzyl)amine Hydrobromide

- Molecular Formula : C₁₄H₂₃BrN₂O₄

- Molecular Weight : 350 g/mol

- Key Features : Incorporates three methoxy groups on the benzyl ring, increasing hydrophilicity (LogP = 1.15) and rotatable bonds (8 vs. ~5 in the target compound). This enhances conformational flexibility, which could improve interactions with biological targets or metal catalysts .

c. [3-Allyl-4-(4-Methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-Trifluoromethylphenyl)amine Hydrobromide

- Key Features: A thiazole-core compound with a trifluoromethylphenyl group and hydrobromide salt. Exhibits potent anticancer activity (IC₅₀ = 7.5–8.9 µg/mL against leukemia cells).

Functional Group and Physicochemical Comparisons

*Estimated based on structural similarity to .

Electronic and Reactivity Profiles

- Nitro Group vs. Methoxy Group : The target compound’s 3-nitrobenzyl group is strongly electron-withdrawing, favoring electrophilic substitution reactions. In contrast, methoxy-substituted analogs (e.g., 4-methoxybenzyl in ) are electron-donating, which could stabilize metal complexes in catalytic applications .

- Salt Form Impact : Hydrobromide salts generally improve solubility in polar solvents compared to free bases. This property is critical for bioavailability in pharmacological contexts, as seen in the thiazole-core compound’s bioactivity .

Biological Activity

Overview

(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine hydrobromide is a chemical compound with the molecular formula CHBrNO and a molecular weight of 305.17 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, attributed to its unique structural features, such as the methoxy and nitro groups.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amine, which enhances its reactivity and ability to interact with various biomolecules, including proteins and nucleic acids. The methoxy group facilitates further modifications, allowing the compound to participate in diverse chemical reactions that can alter its biological properties .

Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind covalently to DNA, resulting in cell death. Studies have shown that derivatives similar to (2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine exhibit significant activity against various pathogens .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound Name | Target Microorganisms | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Metronidazole | Trichomonas vaginalis | 0.5 | Reduction to toxic intermediates affecting DNA |

| Chloramphenicol | Staphylococcus aureus | 4 | Inhibition of protein synthesis |

| This compound | Escherichia coli | TBD | Reduction of nitro group leading to DNA damage |

Anticancer Activity

Research indicates that nitro compounds may possess anticancer properties through various pathways, including the induction of apoptosis in cancer cells. The presence of the nitro group in (2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine could enhance its cytotoxicity against specific cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating the cytotoxic effects of nitro-substituted benzylamines, compounds similar to (2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine were tested against several cancer cell lines. The results indicated that these compounds exhibited significant dose-dependent cytotoxicity, particularly in breast and colon cancer cells .

The synthesis typically involves the reaction of 3-nitrobenzylamine with 2-methoxy-1-methylethyl bromide in the presence of a base like sodium hydroxide under reflux conditions in an organic solvent such as ethanol or methanol. This synthetic route highlights the compound's accessibility for further research and application.

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific structural features compared to similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide | Nitro group at para position | Antimicrobial |

| (2-Methoxy-1-methylethyl)(2-nitrobenzyl)amine hydrobromide | Nitro group at ortho position | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.